Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a benzo[d]thiazole ring fused with a thiazepane moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both benzo[d]thiazole and thiazepane rings suggests a range of biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . The interaction of these compounds with their targets can lead to the inhibition of essential biochemical processes, thereby exerting their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives affect the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, these compounds disrupt the formation of the bacterial cell wall, which is crucial for the survival and proliferation of the bacteria .
Result of Action
The inhibition of the DprE1 enzyme by benzothiazole derivatives leads to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption can result in the death of the bacteria, thereby exerting the compound’s anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. A common route includes:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable diamine with a thioester or a thiolactone under basic conditions.
Coupling of the Two Rings: The final step involves coupling the benzo[d]thiazole and thiazepane rings. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiazepane rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole ring. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions can involve amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, amines, thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The benzo[d]thiazole ring is known for its antimicrobial and anticancer properties, while the thiazepane ring can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They may exhibit activity against a range of diseases, including cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: Known for its antimicrobial and anticancer properties.
Thiazepane: Used in the synthesis of various pharmaceuticals due to its bioavailability.
Benzothiazepines: A class of compounds with cardiovascular activity.
Uniqueness
Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of the benzo[d]thiazole and thiazepane rings in a single molecule. This dual-ring structure provides a versatile platform for the development of new drugs and materials with enhanced properties.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-14-4-2-3-5-16(14)18-8-9-22(10-11-24-18)20(23)15-6-7-17-19(12-15)25-13-21-17/h2-7,12-13,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHKIQJZLZFFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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